molecular formula C20H27FN2O3 B6052309 3-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one

3-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one

Cat. No.: B6052309
M. Wt: 362.4 g/mol
InChI Key: JUVBLGBUZOYNSU-UHFFFAOYSA-N
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Description

3-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrrolidine ring, and a benzoyl group substituted with fluorine and methoxy groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-Fluoro-4-methoxybenzoyl chloride: This is achieved by reacting 3-fluoro-4-methoxybenzoic acid with thionyl chloride.

    Formation of the piperidine intermediate: The benzoyl chloride is then reacted with piperidine to form the 3-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl] intermediate.

    Coupling with pyrrolidine: Finally, the intermediate is coupled with pyrrolidine under specific reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

3-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, using reagents like sodium methoxide or potassium fluoride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

When compared to similar compounds, 3-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    This compound: This compound shares the piperidine and pyrrolidine rings but may have different substituents on the benzoyl group.

    This compound: This compound has a similar structure but may differ in the position or type of substituents.

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O3/c1-26-18-8-7-16(13-17(18)21)20(25)23-12-4-5-15(14-23)6-9-19(24)22-10-2-3-11-22/h7-8,13,15H,2-6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVBLGBUZOYNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)CCC(=O)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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